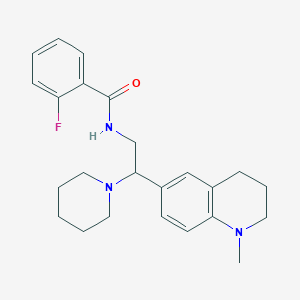

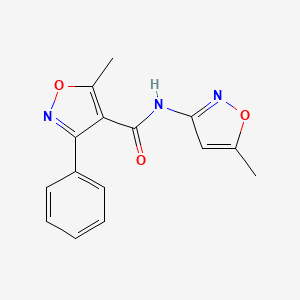

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide, commonly referred to as DMAPA, is an organic compound that is widely used in synthetic organic chemistry. It is a versatile reagent that has been used in a variety of syntheses and has been found to be particularly useful for the preparation of amides and carboxylic acids. DMAPA is a colorless solid that is insoluble in water, but soluble in a variety of organic solvents. It is also stable under a wide range of conditions and is relatively inexpensive.

Wissenschaftliche Forschungsanwendungen

Analgesic Potency and Safety Profile

The compound has been studied for its analgesic potency and safety profile. In a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, the compounds exhibited extremely potent analgesic properties characterized by a high safety margin. One of the compounds was found to be significantly more potent than morphine, showcasing its potential as a strong analgesic agent (van Bever et al., 1976).

Orexin Receptor Mechanisms in Binge Eating

Research has explored the role of orexin receptors in compulsive food consumption. Studies indicate that antagonism at orexin-1 receptors could represent a novel pharmacological treatment for binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).

Isotope Effects in Enzymatic N-demethylation

Studies have investigated the N-demethylation of tertiary amines, highlighting the presence of a kinetic primary isotope effect, which indicates that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step in the N-demethylation of tertiary amines by rodent microsomal enzymes. This research provides insights into the biochemical pathways and mechanisms of tertiary amine metabolism (Abdel-Monem, 1975).

Antiprotozoal Activity

Compounds including 2,5-bis(4-guanylphenyl)furans and related analogues have been synthesized and evaluated for their antimalarial and antitrypanosomal activity, providing insights into potential treatments for protozoal infections (Das & Boykin, 1977).

Antiepileptic Activity

The synthesis and evaluation of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives have shown promising results in the antiepileptic activity, with some compounds significantly increasing the latency time of seizure threshold in animal models. This research contributes to the development of novel therapeutic agents for epilepsy (Asadollahi et al., 2019).

Neuropeptide Y Y5 Receptor Antagonism

Research into (9S)-9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one has identified it as a selective and orally active neuropeptide Y Y5 receptor antagonist, offering insights into its potential therapeutic applications in food intake and obesity-related disorders (Sato et al., 2008).

Eigenschaften

IUPAC Name |

2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2)9-16(13(14)18)11(12(15)17)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEQFKIQMNNPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C(CC2=CC=CC=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666253 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(3-Chlorophenyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2477556.png)

![1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2477560.png)

![5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2477561.png)

![(E)-3-[(4-chlorophenyl)methylamino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one](/img/structure/B2477565.png)

![(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol](/img/structure/B2477566.png)

![1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477569.png)

![1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B2477570.png)

![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)

![Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2477576.png)